

Ethyl Chlorogenate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Chlorogenate*

Cat. No.: *B15594816*

[Get Quote](#)

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Ethyl Chlorogenate**, also known as Chlorogenic Acid Ethyl Ester or 3-O-Caffeoylquinic acid ethyl ester. Due to the limited availability of research focused specifically on **Ethyl Chlorogenate**, this document draws upon the extensive body of work on its parent compound, chlorogenic acid (CGA), to infer its biological activities and mechanisms of action. It is presumed that the ethyl ester derivative will exhibit similar, if not enhanced, lipophilicity which may influence its bioavailability and cellular uptake.

Synonyms and Alternative Names

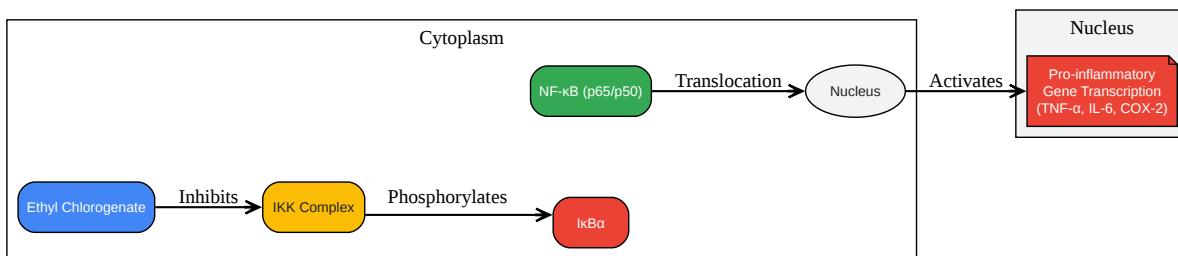
For clarity in research and procurement, a comprehensive list of synonyms and identifiers for **Ethyl Chlorogenate** is provided below.

Identifier Type	Identifier
IUPAC Name	ethyl (1S,3R,4R,5R)-3-[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxy-cyclohexane-1-carboxylate[1]
CAS Number	425408-42-0[2][3][4][5]
Common Synonyms	Chlorogenic acid ethyl ester[2][4][5], 3-O-Caffeoylquinic acid ethyl ester[6][7][8]
PubChem CID	11326520[1]
ChEMBL ID	CHEMBL482232[1][9]
Molecular Formula	C ₁₈ H ₂₂ O ₉ [1][2][3][4][5]
Molecular Weight	382.36 g/mol [4][5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl Chlorogenate** is presented in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation.

Property	Value
Appearance	Powder[4][10]
Purity	≥95% (via HPLC)[2][3]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol[3]
Storage	Store at 2-8°C, protected from light and air[2][10]

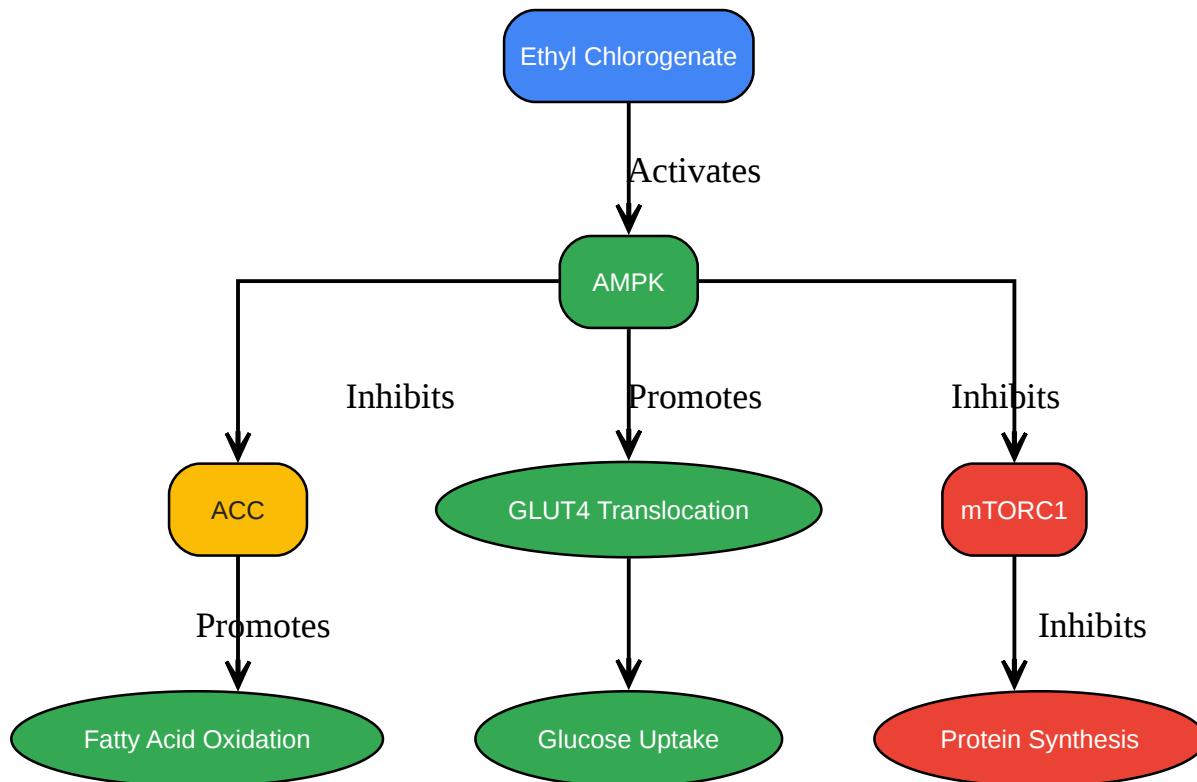

Biological Activities and Signaling Pathways

Based on the extensive research on chlorogenic acid, **Ethyl Chlorogenate** is anticipated to possess significant biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The primary mechanisms are likely to involve the modulation of key signaling pathways.

Anti-inflammatory Activity

Ethyl Chlorogenate is expected to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is likely mediated through the suppression of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The proposed mechanism for the inhibition of the NF- κ B pathway by **Ethyl Chlorogenate** is outlined below.


[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the NF- κ B signaling pathway by **Ethyl Chlorogenate**.

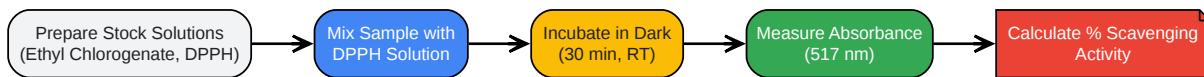
Metabolic Regulation and AMPK Activation

Chlorogenic acid has been shown to modulate glucose and lipid metabolism through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. It is plausible that **Ethyl Chlorogenate** shares this activity.

The anticipated activation of the AMPK pathway by **Ethyl Chlorogenate** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Postulated activation of the AMPK signaling pathway by **Ethyl Chlorogenate**.


Experimental Protocols

The following are generalized experimental protocols for assessing the biological activities of **Ethyl Chlorogenate**, adapted from methodologies used for chlorogenic acid. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a common method for determining the free radical scavenging activity of a compound.

Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:


- Preparation of Solutions:
 - Prepare a stock solution of **Ethyl Chlorogenate** in a suitable solvent (e.g., methanol or ethanol).
 - Prepare a fresh solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in the same solvent.
- Reaction:
 - In a 96-well plate, add various concentrations of the **Ethyl Chlorogenate** solution.
 - Add the DPPH solution to each well.
 - Include a control group with the solvent and DPPH solution.
- Incubation:
 - Incubate the plate at room temperature in the dark for 30 minutes.
- Measurement:
 - Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
 - The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$

- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the nitric oxide inhibition assay.

Methodology:

- Cell Culture:
 - Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
- Treatment:
 - Seed the cells in a 96-well plate and allow them to adhere.
 - Pre-treat the cells with various concentrations of **Ethyl Chlorogenate** for 1-2 hours.
- Stimulation:
 - Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include control groups (untreated, LPS only).
- Incubation:

- Incubate the cells for 24 hours.
- Nitrite Measurement:
 - Collect the cell culture supernatant.
 - Determine the nitrite concentration in the supernatant using the Griess reagent system.
 - Measure the absorbance at 540 nm.
- Calculation:
 - The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-only control.

Conclusion

Ethyl Chlorogenate is a promising compound for further investigation, with potential applications in the pharmaceutical and nutraceutical industries. While direct experimental data is currently limited, the extensive research on its parent compound, chlorogenic acid, provides a strong foundation for exploring its anti-inflammatory, antioxidant, and metabolic regulatory properties. The protocols and pathway diagrams provided in this guide offer a starting point for researchers to design and execute studies to further elucidate the therapeutic potential of **Ethyl Chlorogenate**. Future research should focus on generating specific quantitative data for **Ethyl Chlorogenate** to confirm and expand upon the activities inferred from chlorogenic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN111689858B - Method for preparing ethyl chloroformate - Google Patents [patents.google.com]
- 2. EGCG inhibits protein synthesis, lipogenesis, and cell cycle progression through activation of AMPK in p53 positive and negative human hepatoma cells - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 3. Anti-diabetic and anti-lipidemic effects of chlorogenic acid are mediated by ampk activation
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl Chlorogenate | C18H22O9 | CID 11326520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Ethyl Chlorogenate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594816#synonyms-and-alternative-names-for-ethyl-chlorogenate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com